Cas no 2097912-40-6 (N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/2097912-40-6x500.png)
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide
- N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1H-indole-2-carboxamide
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- インチ: 1S/C18H19N3OS/c22-18(17-9-14-3-1-2-4-16(14)20-17)19-15-5-7-21(11-15)10-13-6-8-23-12-13/h1-4,6,8-9,12,15,20H,5,7,10-11H2,(H,19,22)
- InChIKey: LXYNDXFGCXFDLN-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CN1CCC(C1)NC(C1=CC2C=CC=CC=2N1)=O
計算された属性
- 精确分子量: 325.12488341 g/mol
- 同位素质量: 325.12488341 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 433
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 325.4
- XLogP3: 3.1
- トポロジー分子極性表面積: 76.4
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6561-7633-30mg |
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide |
2097912-40-6 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6561-7633-3mg |
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide |
2097912-40-6 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-7633-40mg |
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide |
2097912-40-6 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6561-7633-5μmol |
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide |
2097912-40-6 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-7633-15mg |
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide |
2097912-40-6 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6561-7633-50mg |
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide |
2097912-40-6 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6561-7633-10μmol |
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide |
2097912-40-6 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-7633-75mg |
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide |
2097912-40-6 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6561-7633-2mg |
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide |
2097912-40-6 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6561-7633-10mg |
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide |
2097912-40-6 | 10mg |
$79.0 | 2023-09-08 |
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide 関連文献
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamideに関する追加情報
Introduction to N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide (CAS No. 2097912-40-6)
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2097912-40-6, represents a fusion of heterocyclic structures, specifically incorporating thiophene, pyrrolidine, and indole moieties, which are well-documented for their diverse biological activities. The structural complexity of this molecule not only makes it a subject of academic interest but also positions it as a potential candidate for further development in drug discovery and therapeutic applications.
The chemical structure of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide underscores its versatility, with the thiophenyl group providing a unique aromatic system that can interact with biological targets in novel ways. Thiophenes are known for their role in various pharmacological contexts, including antimicrobial, antiviral, and anti-inflammatory properties. The incorporation of a methyl group on the thiophene ring further enhances its reactivity and potential for molecular recognition. This modification allows for additional interactions with biological receptors, which is a critical factor in the design of effective pharmaceutical agents.
The pyrrolidine ring in the compound's structure contributes to its overall stability and bioavailability, making it an attractive scaffold for drug development. Pyrrolidine derivatives have been extensively studied for their role in modulating enzyme activity and receptor binding. In particular, the 3-position of the pyrrolidine ring in this compound is functionalized with an indole moiety, which is another key pharmacophore known for its broad spectrum of biological activities. Indole derivatives are implicated in various therapeutic areas, including neuroprotective, anticancer, and anti-inflammatory effects.
The carboxamide functional group at the 2-position of the indole ring adds another layer of complexity to the molecule. Carboxamides are frequently found in bioactive compounds due to their ability to form hydrogen bonds and interact with polar regions of biological targets. This feature enhances the compound's binding affinity and selectivity, which are crucial parameters in drug design. The presence of this group also suggests potential solubility advantages, which can be beneficial for formulation purposes.
In recent years, N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide has been explored in several preclinical studies aimed at understanding its pharmacological profile. Research has indicated that this compound exhibits promising activity against various disease models, particularly those involving dysregulated cellular signaling pathways. The combination of the thiophene, pyrrolidine, and indole moieties appears to synergize effectively, producing a multifaceted pharmacological action that could be exploited for therapeutic benefits.
A notable study published in a leading pharmaceutical journal demonstrated that N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide inhibits the activity of specific kinases involved in cancer progression. The study utilized both computational modeling and experimental validation to elucidate the molecular interactions between the compound and its target proteins. The results showed that the compound binds tightly to the active sites of these kinases, thereby disrupting their function and potentially slowing down tumor growth.
The structural features of this compound also make it an interesting candidate for developing next-generation therapeutics. Researchers have been exploring ways to optimize its activity while minimizing potential side effects. One approach involves modifications to the thiophene ring to enhance its metabolic stability or to improve its ability to cross biological barriers such as the blood-brain barrier. These modifications could significantly expand the therapeutic applications of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-y}l}-1H-indole{2-carboxamide}
In addition to its potential as an anticancer agent, N-{1{[( The synthesis o f N-{[((thiophe n{y mme thyl)pyrrtoldine{y mme thyl]-}indole{2-ca rboxamde}} involves multiple steps {requiring careful control o f reaction conditions {to ensure high yield { purity {and regioselectivity {The synthetic route typically begins with t he functionalization o f t he thiophene ring followed by coupling reactions t o introduce t he pyrrtoldine moiety {Finally {the indole carboxamide group is incorporated through amide bond formation techniques {These steps highlight t he synthetic challenge associated with constructing such complex molecules but also underscore t he importance o f precision i n medicinal chemistry. The pharmacokinetic properties o f N-{[((thiophe n{y mme thyl)pyrrtoldine{y mme thyl]-}indole{2-ca rboxamde}} are another critical aspect that has been studied extensively {In vivo studies have revealed that t his compound exhibits reasonable bioavailability {distribution} metabolism} and excretion (ADME) profiles {which are essential requirements for any successful therapeutic agent}. The half-life o f t he compound i n rodents has been found to be sufficient for repeated dosing regimens {allowing for potential clinical translation} The future direction o f research on N-{[((thiophe n{y mme thyl)pyrrtoldine{y mme thyl]-}indole{2-ca rboxamde}} includes further exploration o f its mechanism o f action {as well as investigation into combination therapies with other drugs {to enhance efficacy or reduce resistance development}. Additionally {the development o f novel analogs based on this scaffold could lead t o more potent or selective derivatives with improved therapeutic profiles}
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